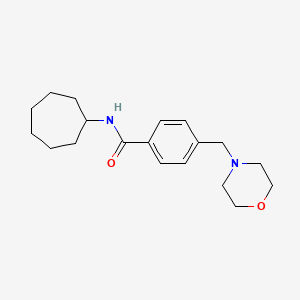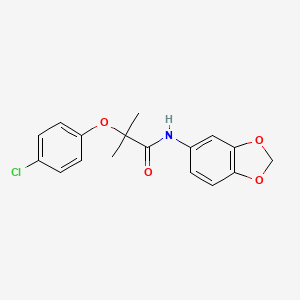
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance physical performance, improve endurance, and treat metabolic disorders.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, this compound increases the utilization of fatty acids as an energy source, which leads to improved physical performance and endurance. In addition, this compound also has anti-inflammatory effects and can improve insulin sensitivity, which makes it a promising candidate for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. In addition, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improved insulin sensitivity and metabolic function. Physiologically, this compound has been shown to improve endurance and physical performance by increasing the utilization of fatty acids as an energy source.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for laboratory experiments. This compound has a well-established synthesis method, and its effects on energy metabolism and metabolic function have been extensively studied in animal models. In addition, this compound has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using this compound in laboratory experiments. This compound has been shown to have some off-target effects, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders. Another area of research is the investigation of the long-term safety and efficacy of this compound in humans. In addition, there is a need for further studies on the mechanism of action of this compound and its effects on energy metabolism, lipid metabolism, and inflammation. Finally, the potential applications of this compound in the field of sports medicine and physical performance enhancement should be further explored.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the reaction of 2-methylpropan-2-ol with 4-chlorophenol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound. The synthesis of this compound has been well-established in the literature, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of sports medicine, this compound has been shown to enhance physical performance and improve endurance by increasing the utilization of fatty acids as an energy source. In addition, this compound has been studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. This compound has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-17(2,23-13-6-3-11(18)4-7-13)16(20)19-12-5-8-14-15(9-12)22-10-21-14/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUHOSPYCFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)
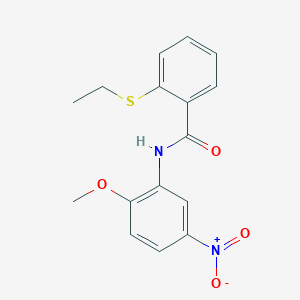

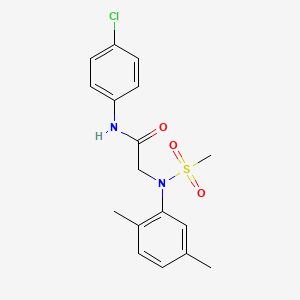
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
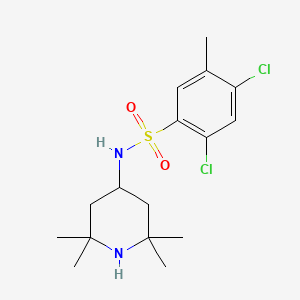
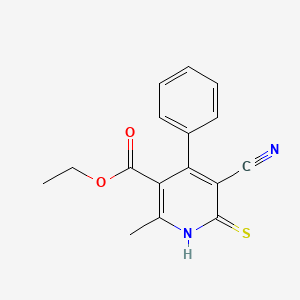
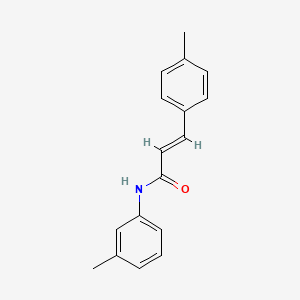
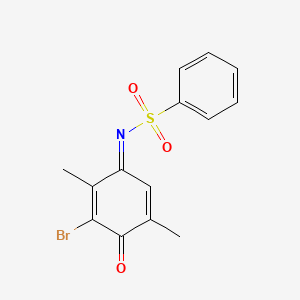
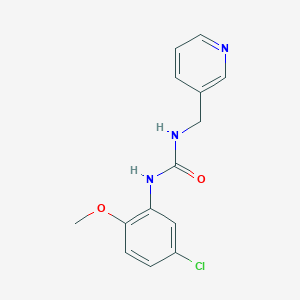
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
